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Compound of Interest

Compound Name: 2-Bromopropiophenone

Cat. No.: B137518 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectral analysis of 2-Bromopropiophenone, a key

intermediate in organic synthesis. Through a detailed comparison with structurally similar

compounds—Propiophenone, 2-Chloropropiophenone, and 4'-Bromopropiophenone—this

document aims to equip researchers with the necessary data for accurate identification,

characterization, and quality control. The guide includes detailed experimental protocols and

comparative spectral data to support analytical method development and structural elucidation.

Comparative Spectral Data
The following tables summarize the key spectral data for 2-Bromopropiophenone and its

selected alternatives. This data is essential for distinguishing between these compounds and

for verifying the identity and purity of synthesized materials.

Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)
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Compound
Aromatic
Protons (Ar-H)

Methine
Proton (-CH)

Methyl
Protons (-CH₃)

Methylene
Protons (-CH₂)

2-

Bromopropiophe

none

~7.4 - 8.0 (m) ~5.3 (q) ~1.8 (d) -

Propiophenone ~7.4 - 7.9 (m) - ~1.2 (t) ~3.0 (q)

2-

Chloropropiophe

none

~7.3 - 8.0 (m) ~5.2 (q) ~1.7 (d) -

4'-

Bromopropiophe

none

~7.6 (d), ~7.8 (d) - ~1.2 (t)[1] ~3.0 (q)[1]

Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)

Compound
Carbonyl
Carbon
(C=O)

Aromatic
Carbons
(Ar-C)

Methine
Carbon (-
CH)

Methyl
Carbon (-
CH₃)

Methylene
Carbon (-
CH₂)

2-

Bromopropio

phenone

~195.0
~128.0 -

135.0
~45.0 ~22.0 -

Propiopheno

ne
~200.0

~128.0 -

137.0
- ~8.0 ~31.0

2-

Chloropropio

phenone

~196.0
~128.0 -

136.0
~55.0 ~20.0 -

4'-

Bromopropio

phenone

~199.0[2]
~128.0 -

138.0[2]
- ~8.5[2] ~31.5[2]

Table 3: FT-IR Spectral Data (Key Absorption Bands in cm⁻¹)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://m.chemicalbook.com/SpectrumEN_10342-83-3_13CNMR.htm
https://m.chemicalbook.com/SpectrumEN_10342-83-3_13CNMR.htm
https://spectrabase.com/spectrum/LAcVbPrRWXS
https://spectrabase.com/spectrum/LAcVbPrRWXS
https://spectrabase.com/spectrum/LAcVbPrRWXS
https://spectrabase.com/spectrum/LAcVbPrRWXS
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound C=O Stretch
Aromatic C-H
Stretch

Aliphatic C-H
Stretch

C-Br/C-Cl
Stretch

2-

Bromopropiophe

none

~1690 ~3060 ~2980, 2930 ~690, 550

Propiophenone ~1685 ~3060 ~2980, 2940 -

2-

Chloropropiophe

none

~1690 ~3065 ~2985, 2935 ~750, 650

4'-

Bromopropiophe

none

~1680[3] ~3070 ~2975, 2930
~1070 (Aromatic

C-Br)

Table 4: Mass Spectrometry Data (Key m/z Fragments)

Compound
Molecular Ion
([M]⁺)

Base Peak Key Fragments

2-

Bromopropiophenone
212/214 105

183/185 ([M-CH₃]⁺),

133 ([M-Br]⁺), 77

([C₆H₅]⁺)

Propiophenone 134 105 77 ([C₆H₅]⁺), 51

2-

Chloropropiophenone
168/170 105

133 ([M-Cl]⁺), 77

([C₆H₅]⁺)

4'-

Bromopropiophenone
212/214 183/185 155/157, 76

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols

are generalized and may require optimization based on the specific instrumentation used.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure by analyzing the magnetic properties of atomic

nuclei.

Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] The solution should be filtered

into a clean NMR tube to a height of about 4-5 cm.[4]

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Reference the spectrum to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum to obtain single lines for each unique carbon.

Set the spectral width to approximately 0-220 ppm.

Longer acquisition times or a higher number of scans are typically required due to the low

natural abundance of ¹³C.

Data Analysis: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze

the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the

molecular structure.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify functional groups within the molecule based on their characteristic

vibrational frequencies.

Protocol:

Sample Preparation (Neat Liquid):

Place one to two drops of the liquid sample onto the surface of a clean, dry salt plate (e.g.,

NaCl or KBr).[5]

Carefully place a second salt plate on top to create a thin liquid film between the plates.[5]

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

Data Acquisition:

Record a background spectrum of the clean, empty sample holder or salt plates.

Place the prepared sample in the instrument's sample compartment.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[6]

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Analysis: Subtract the background spectrum from the sample spectrum. Identify the

characteristic absorption bands and correlate them to specific functional groups using

standard correlation tables.[7][8][9]

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the components of a sample and determine their respective mass-to-

charge ratios for identification and structural analysis.

Protocol:

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

volatile organic solvent such as dichloromethane or ethyl acetate.
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Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an

Electron Ionization (EI) source.

GC Conditions:

Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film

thickness).[10]

Injector Temperature: Set to 250 °C.

Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp at 10°C/min to

280°C and hold for 5 minutes.[10]

Carrier Gas: Use Helium at a constant flow rate.

MS Conditions:

Ion Source: Electron Ionization (EI) at 70 eV.[10]

Source Temperature: Set to 230 °C.[10]

Mass Range: Scan from m/z 40 to 400.[10]

Data Analysis: Identify the peak corresponding to the analyte based on its retention time.

Analyze the resulting mass spectrum for the molecular ion peak and characteristic

fragmentation patterns.[11]

UV-Visible Spectroscopy
Objective: To measure the absorption of ultraviolet and visible light by the molecule, providing

information about conjugated systems.

Protocol:

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to yield an

absorbance reading between 0.1 and 1.0.
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Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

Data Acquisition:

Fill a quartz cuvette with the solvent to be used as a blank and record a baseline

spectrum.

Fill a matched quartz cuvette with the sample solution.

Scan the sample over a wavelength range of approximately 200-400 nm.

Data Analysis: Identify the wavelength of maximum absorbance (λmax). The position and

intensity (molar absorptivity) of the absorption bands can provide information about the

electronic structure and extent of conjugation in the molecule.

Visualizing Analytical Workflows
Understanding the logical flow of spectral analysis is crucial for efficient chemical

characterization. The following diagrams illustrate the general workflow and the logic behind

interpreting mass spectrometry fragmentation patterns.
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General Workflow for Spectral Characterization

Sample Preparation

Spectroscopic Analysis Data Interpretation & Structure Elucidation

Synthesis & Purification

Prepare Solutions
(NMR, GC-MS, UV-Vis)

& Neat Sample (IR)

NMR
(¹H, ¹³C) FT-IR GC-MS UV-Vis

Combine & Analyze
Spectral Data

Proposed Structure

Compare with Reference
& Alternatives

Final Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for Chemical Identification.
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Fragmentation Pathway of 2-Bromopropiophenone

[C₆H₅COCH(Br)CH₃]⁺
 m/z 212/214

[C₆H₅CO]⁺
 m/z 105

- CH(Br)CH₃

[M - Br]⁺
 m/z 133

- Br

[M - CH₃]⁺
 m/z 197/199

- CH₃

[C₆H₅]⁺
 m/z 77

- CO

Click to download full resolution via product page

Caption: Mass Spectrometry Fragmentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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